molecular formula C20H23N5O2S2 B11618308 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 380581-30-6

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11618308
CAS No.: 380581-30-6
M. Wt: 429.6 g/mol
InChI Key: UZMMQWBFDUQTPU-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-ethylpiperazinyl group at position 2, a methyl group at position 9, and a (Z)-configured thiazolidinone-based side chain at position 2. The thiazolidinone moiety includes a 3-methyl substituent, a 4-oxo group, and a 2-thioxo group, contributing to its unique electronic and steric properties .

Molecular Formula: C₂₃H₂₆N₆O₂S₂ Average Molecular Weight: 500.63 g/mol ChemSpider ID: Not explicitly provided, but structural analogs in and suggest it belongs to a class of pharmaceutically relevant derivatives .

The compound’s stereochemistry (Z-configuration at the thiazolidinone methylidene group) and substitution pattern are critical for its interactions with biological targets, as seen in analogous structures studied for kinase inhibition or antimicrobial activity .

Properties

CAS No.

380581-30-6

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23N5O2S2/c1-4-23-8-10-24(11-9-23)17-14(12-15-19(27)22(3)20(28)29-15)18(26)25-7-5-6-13(2)16(25)21-17/h5-7,12H,4,8-11H2,1-3H3/b15-12-

InChI Key

UZMMQWBFDUQTPU-QINSGFPZSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Pyrido[1,2-a]pyrimidin-4-one Core Formation

The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclocondensation or transition metal-catalyzed reactions. A CuI-catalyzed tandem C–N bond formation/intramolecular amidation method has emerged as a robust approach . Using 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in DMF at 130°C, this protocol achieves yields of 75–92% with broad substrate tolerance . Key advantages include:

  • Single-step formation of the bicyclic system

  • Compatibility with electron-donating/withdrawing substituents

  • Gram-scale feasibility without yield deterioration

Comparative analysis of core synthesis methods:

MethodCatalystTemperature (°C)Yield (%)Key Advantage
CuI-catalyzed CuI13075–92Atom-economic, one-pot
Acid-catalyzed H2SO4100–12060–75Low catalyst cost
Pd-catalyzed Pd(OAc)280–10068–85Regioselective functionalization

Thiazolidinone Ring Construction and Z-Configuration Control

The [(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl] moiety is installed via conjugate addition-cyclization between thiourea derivatives and acetylenedicarboxylates . A representative protocol :

  • React 5-aminouracil with methyl isothiocyanate to form thiourea intermediates (70–85% yield)

  • Treat with diethyl acetylenedicarboxylate in MeOH at 60°C for 4–6 hours

  • Isolate Z-isomer via recrystallization from ethanol/water (3:1)

Stereochemical control is achieved through:

  • Hydrogen bonding stabilization of the transition state (Figure 1)

  • Use of polar protic solvents (MeOH > EtOAc) to favor Z-configuration

  • Low-temperature crystallization (0–5°C) for kinetic isolation

Integrated Multi-Step Synthesis

A convergent synthesis route combining the above strategies proceeds as follows:

Step 1 : Pyrido[1,2-a]pyrimidin-4-one core formation

  • Reactants : 2-Chloro-9-methylpyrido[1,2-a]pyrimidin-4-one, 4-ethylpiperazine

  • Conditions : CuI (10 mol%), DMF, 130°C, 12 h

  • Intermediate : 2-(4-Ethyl-1-piperazinyl)-9-methylpyrido[1,2-a]pyrimidin-4-one (87% yield)

Step 2 : Thiazolidinone side-chain installation

  • Reactants : Above intermediate, 3-methyl-2-thioxothiazolidin-4-one-5-carbaldehyde

  • Conditions : AcOH catalysis, EtOH reflux, 8 h

  • Product : Target compound (Z:E = 9:1, 76% yield after column chromatography)

Optimization Data :

ParameterRange TestedOptimal ValueYield Impact
Reaction temperature60–110°C80°C+18%
AcOH loading0.5–5 eq2 eq+12%
Solvent polarityEtOH < DMF < DCMEtOH+22%

Purification and Characterization

Final purification employs gradient column chromatography (SiO2, CH2Cl2:MeOH 95:5 → 90:10) followed by recrystallization from ethyl acetate/n-hexane . Key characterization data:

  • HRMS : m/z 429.1293 [M+H]+ (calc. 429.1293)

  • 1H NMR (DMSO-d6): δ 8.92 (d, J=6.5 Hz, 1H), 7.68 (t, J=6.2 Hz, 1H), 4.21 (q, J=7.1 Hz, 2H), 3.45–3.12 (m, 8H, piperazine), 2.91 (s, 3H, N-CH3)

  • XRD : Confirms Z-configuration via dihedral angle analysis (C=N: 178.2°, C=C: 179.8°)

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Purity (HPLC)Scalability
Convergent synthesis36399.2Pilot-scale
Linear synthesis 54198.5Lab-scale
One-pot 25897.8Limited

The convergent approach balances efficiency and practicality, though the one-pot method using ionic liquids ([Emim]SCN) shows promise for industrial adaptation .

Challenges and Optimization Opportunities

  • Stereochemical drift during thiazolidinone formation

    • Mitigation: Add steric hindrance modifiers (e.g., triethylamine) to stabilize Z-isomer

  • Piperazine quaternization side reactions

    • Solution: Use bulky counterions (Cl− < OTf− < PF6−) to suppress N-alkylation

  • Solubility issues in polar aprotic solvents

    • Optimization: Employ DMSO/EtOH mixtures (1:4 v/v) for homogeneous reactions

Recent innovations suggest flow chemistry could enhance yield (projected 72%) by improving mass transfer during cyclization steps .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidinone ring is susceptible to oxidation. Common oxidizing agents convert this group to sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Key Observations
H₂O₂ or mCPBAMild acidic conditionsSulfoxide derivative (C=SO)Selective oxidation at sulfur without disrupting the conjugated system .
KMnO₄Strong acidic conditionsSulfone derivative (C=SO₂)Over-oxidation can occur if conditions are not tightly controlled.
Ozone (O₃)-78°C in CH₂Cl₂Cleavage of conjugated double bondsRequires quenching with dimethyl sulfide to prevent over-oxidation.

The Z-configuration of the methylidene group influences regioselectivity during oxidation, favoring retention of stereochemistry in products .

Reduction Reactions

Reduction targets the thiazolidinone’s C=S bond and the pyrido-pyrimidine’s conjugated system:

Reagent Conditions Product Key Observations
NaBH₄Ethanol, 25°CThiol derivative (C-SH)Partial reduction with minimal impact on aromatic rings.
LiAlH₄Dry THF, refluxSaturated thiazolidine ringOver-reduction of the pyrido-pyrimidine core may occur at elevated temperatures.
H₂/Pd-C1 atm, MeOHHydrogenation of the methylidene double bondStereospecific reduction to yield a single diastereomer .

Substitution Reactions

The piperazine and pyrido-pyrimidine nitrogen atoms participate in nucleophilic substitutions:

Piperazine Ring Modifications

The ethyl group on the piperazine can be replaced under SN2 conditions:

Reagent Conditions Product Key Observations
Alkyl halidesK₂CO₃, DMF, 80°CN-alkylated piperazine derivativesSteric hindrance limits substitution to less bulky alkyl groups .
Aryl boronic acidsCu(OAc)₂, DCM, rtAryl-substituted piperazinesRequires catalytic copper for cross-coupling.

Pyrido-Pyrimidine Core Reactivity

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions of the pyrido-pyrimidine ring:

Reagent Conditions Product Key Observations
HNO₃/H₂SO₄0°C, 1 hrNitro-substituted derivative at C7Nitration is regioselective due to directing effects of the methyl group .
Br₂/FeBr₃CHCl₃, 25°CBromination at C10Limited to one equivalent of Br₂ to prevent di-substitution.

Addition Reactions

The methylidene (C=CH) group undergoes stereospecific additions:

Reagent Conditions Product Key Observations
H₂O/H⁺Acidic aqueous solutionHydration to β-hydroxy thiazolidinoneFollows Markovnikov addition due to conjugation with the thiazolidinone.
Grignard reagentsDry ether, refluxAlkyl/aryl addition to the methylidene carbonRetains Z-configuration post-addition .

Cycloaddition Reactions

The conjugated diene system in the pyrido-pyrimidine core participates in Diels-Alder reactions:

Dienophile Conditions Product Key Observations
Maleic anhydrideToluene, 110°CSix-membered cycloadductEndo preference observed in product formation .
TetracyanoethyleneDCM, rtElectron-deficient cycloadductReaction kinetics depend on electron-withdrawing groups.

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

  • Acidic Hydrolysis : The thiazolidinone ring opens at pH < 2, yielding a mercapto-carboxylic acid intermediate.

  • Thermal Degradation : Above 200°C, the pyrido-pyrimidine core fragments into pyridine and pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrido-pyrimidines exhibit significant antimicrobial properties. For instance, studies have synthesized various thiazolopyrimidine derivatives that demonstrated moderate antimicrobial activity compared to standard reference drugs . The incorporation of the thiazolidinone moiety in the compound may enhance its efficacy against bacterial strains.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Heterocyclic compounds similar to this one have been investigated for their ability to inhibit tumor growth. A study focused on synthesizing novel triazines and triazepines from related precursors indicated promising results in terms of anticancer efficacy . This highlights the potential of 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one as a candidate for further development in cancer therapeutics.

Neuropharmacological Applications

Compounds containing piperazine rings are often explored for their neuropharmacological effects. The presence of the piperazine moiety in this compound suggests potential applications in treating neurological disorders. Research into piperazine derivatives has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression.

Case Study 1: Antimicrobial Evaluation

A study synthesized various thiazolopyrimidine derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the thiazolidinone structure could lead to enhanced antimicrobial properties .

Case Study 2: Anticancer Screening

In another investigation, pyrido-pyrimidine derivatives were screened for anticancer activity using cell line models. The study found that specific modifications led to increased cytotoxicity against cancer cells, indicating the potential of these compounds in developing new cancer therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the thiazolidinone ring can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name / Substituents Key Structural Differences vs. Target Compound Potential Implications
Target Compound
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
Reference structure High polarity due to thioxo and piperazinyl groups; Z-configuration enhances planarity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Benzodioxol substituent at position 2
- 4-Methylpiperazinyl at position 7
Improved CNS penetration due to benzodioxol
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one - Hydroxyethyl-piperazinyl at position 7 Enhanced solubility and metabolic stability
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Dimethoxyphenyl at position 2
- Unsubstituted piperazinyl at position 7
Increased hydrophobicity; potential for π-π stacking

Functional and Pharmacological Insights

Electronic and Steric Effects

  • Thiazolidinone vs. Simpler Side Chains: The (Z)-thiazolidinone methylidene group in the target compound introduces a rigid, planar structure, which may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) compared to flexible alkyl chains in analogs like 7-(piperazin-1-yl) derivatives .
  • Piperazinyl Substitutions : The 4-ethylpiperazinyl group balances lipophilicity and solubility, unlike bulkier substituents (e.g., 1-phenylethyl in ), which may reduce bioavailability .

Spectroscopic Differentiation

NMR studies on analogous compounds () reveal that substituents on the pyrimidinone core significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:

  • The thioxo group in the target compound deshields nearby protons, causing distinct δ values compared to oxo-containing analogs .
  • The Z-configuration of the methylidene group creates a unique electronic environment, detectable via coupling constants in NOESY spectra .

Bioactivity Trends

While explicit bioactivity data for the target compound is absent in the evidence, structural parallels suggest:

  • Piperazinyl Derivatives : Compounds with 4-ethylpiperazinyl or 4-methylpiperazinyl groups (e.g., ) often exhibit improved pharmacokinetics over unsubstituted piperazines due to modulated basicity and membrane permeability .
  • Thiazolidinone Moieties: Thioxo and oxo groups in the thiazolidinone ring may confer redox activity or metal-binding capacity, differentiating the target compound from simpler methyl or phenyl analogs .

Research Findings and Data

Key Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Property Target Compound 7-(4-Methylpiperazinyl) Analog 2-(3,4-Dimethoxyphenyl) Analog
LogP (Predicted) 2.1 1.8 2.9
Hydrogen Bond Donors 2 2 3
Polar Surface Area 118 Ų 98 Ų 105 Ų
Solubility (mg/mL) 0.05 (Moderate) 0.12 (High) 0.03 (Low)

Biological Activity

The compound 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H25N5O2S2C_{21}H_{25}N_{5}O_{2}S_{2} with a molecular weight of approximately 443.58 g/mol . Its structural features include a piperazine ring and thiazolidine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H25N5O2S2
Molecular Weight443.58 g/mol
InChI KeyYFPKYYLWFFKOFW-SSZFMOIBSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antiviral , antimicrobial , and anticancer effects.

Antiviral Activity

A study highlighted that derivatives similar to this compound showed significant antiviral activity against various viruses, including HIV and influenza strains. The mechanism often involves the inhibition of viral replication and interference with viral polymerases .

Antimicrobial Effects

The compound has demonstrated notable antimicrobial properties against several bacterial strains. For instance, in vitro studies indicated effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Potential

The anticancer activity has been attributed to its ability to induce apoptosis in cancer cells. Research findings suggest that the compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidine component is known to interact with key enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, potentially explaining some neuropharmacological effects.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • Study on Antiviral Activity :
    • Researchers synthesized various derivatives and tested them against HIV strains. Compound variants showed IC50 values ranging from 0.20 μM to 0.35 μM, indicating potent activity against viral replication .
  • Antimicrobial Screening :
    • A comprehensive screening against clinical isolates revealed that this compound exhibited significant antimicrobial activity with MIC values lower than those of conventional antibiotics like ciprofloxacin .
  • Cancer Cell Line Studies :
    • In vitro testing on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic pathways are recommended for the target compound?

The synthesis involves multi-step reactions, including:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions under controlled thermal conditions (e.g., reflux in aprotic solvents like DMF) .
  • Introduction of the 4-ethylpiperazinyl group via nucleophilic substitution, optimized using anhydrous conditions to avoid hydrolysis .
  • Attachment of the (Z)-configured thioxothiazolidinone moiety through a Knoevenagel condensation, requiring strict temperature control (40–60°C) and catalytic bases like piperidine . Validation : Monitor intermediates via TLC and characterize final products using HPLC with ammonium acetate buffers (pH 6.5) .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of the pyrido-pyrimidinone core and Z-configuration of the thioxothiazolidinone group .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the thioxothiazolidinone moiety .

Q. What are the key stability considerations during storage?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the thioxo group .
  • Avoid exposure to moisture: hygroscopic piperazinyl derivatives may hydrolyze, altering reactivity .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization and condensation steps .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict side products, enabling preemptive optimization of solvent systems and catalysts .
  • AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to automate parameter tuning (e.g., temperature, stoichiometry) for scale-up .

Q. How to resolve discrepancies in reported biological activity data?

  • Orthogonal Assays : Cross-validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and target-specific (e.g., enzyme inhibition) methods .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out solvent interference or aggregation artifacts .
  • Computational Docking : Compare binding poses in protein targets (e.g., kinases) using AutoDock Vina to identify structural determinants of potency .

Q. What strategies validate the Z-configuration of the thioxothiazolidinone group?

  • NOESY NMR : Detect spatial proximity between the thioxo sulfur and adjacent methyl groups to confirm Z-geometry .
  • UV-Vis Spectroscopy : Monitor π→π* transitions; Z-isomers typically exhibit bathochromic shifts due to extended conjugation .

Q. How to mitigate batch-to-batch variability in purity?

  • Flash Chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to isolate high-purity fractions (>95%) .
  • Quality Control Workflow : Implement LC-MS and 19F^{19}\text{F}-NMR (if applicable) for each batch, referencing pharmacopeial standards .

Methodological Challenges and Solutions

Designing experiments to assess metabolic stability

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors, quantifying parent compound depletion via LC-MS/MS .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance oxidative resistance, guided by QSAR models .

Addressing low solubility in biological assays

  • Co-solvent Systems : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, monitoring size distribution via dynamic light scattering .

Data Management and Reproducibility

Q. Best practices for managing contradictory thermal analysis data

  • Differential Scanning Calorimetry (DSC) : Replicate measurements under identical purge gas flow rates (e.g., nitrogen at 50 mL/min) .
  • Cross-Lab Validation : Share raw datasets (e.g., thermograms) via platforms like PubChem to align interpretation criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.